6-Ethynylnicotinonitrile

Vue d'ensemble

Description

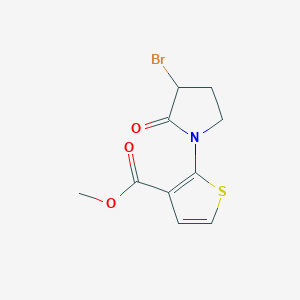

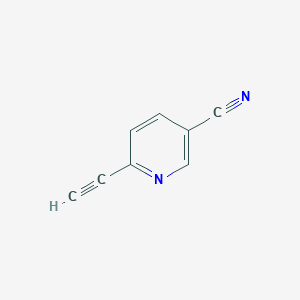

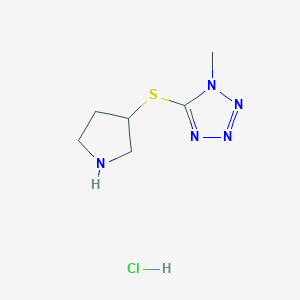

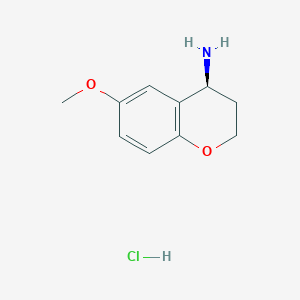

6-Ethynylnicotinonitrile is a chemical compound with the CAS Number: 1211588-35-0 . It has a molecular weight of 128.13 and its IUPAC name is 6-ethynylnicotinonitrile . It is a solid substance stored at a temperature of 2-8°C in a dry, sealed environment .

Molecular Structure Analysis

The molecular formula of 6-Ethynylnicotinonitrile is C8H4N2 . Its InChI Code is 1S/C8H4N2/c1-2-8-4-3-7(5-9)6-10-8/h1,3-4,6H and the InChI Key is AVVLYLFRULTXHA-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 6-Ethynylnicotinonitrile are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

6-Ethynylnicotinonitrile is a solid substance . It has a molecular weight of 128.13 . The storage temperature is normal and it should be kept sealed in a dry environment at 2-8°C .Applications De Recherche Scientifique

Alzheimer's Disease Diagnosis

6-Ethynylnicotinonitrile derivatives, particularly fluorinated analogs like [18F]FDDNP, have been utilized in positron emission tomography (PET) imaging to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This application aids in the diagnostic assessment and monitoring of Alzheimer's disease progress (Shoghi-Jadid et al., 2002).

Biotransformation and Biodegradation of Explosives

Research on the biodegradation and biotransformation of explosives has highlighted the potential role of 6-Ethynylnicotinonitrile derivatives in managing environmental pollutants. Understanding the biochemical pathways of these compounds in microorganisms and plants is crucial for effective pollution control (Rylott et al., 2011).

Atmospheric and Combustion Chemistry

Studies on the reaction mechanisms between the Ethynyl radical and molecules like propanenitrile are important for understanding atmospheric chemistry and combustion processes. 6-Ethynylnicotinonitrile derivatives can be products of these reactions, contributing valuable insights into the chemical dynamics of the atmosphere and combustion systems (Nguyễn Thị Minh Huệ et al., 2012).

Soil Nitrification Inhibition

2-Ethynylpyridine, a compound related to 6-Ethynylnicotinonitrile, has been shown to be a potent inhibitor of nitrification in soil. This application is significant for agricultural practices, as it can help in controlling the nitrification of soil nutrients, improving fertilizer efficiency and reducing environmental impact (McCarty & Bremner, 1990).

Corrosion Inhibition

Pyridine derivatives, including those related to 6-Ethynylnicotinonitrile, have been studied for their corrosion inhibitory effects on metals like steel in acidic environments. This has practical implications in industries where metal corrosion is a significant issue (Ansari et al., 2015).

Antiprotozoal Activity

Research on aza-analogues of furamidine, derived from 6-Ethynylnicotinonitrile, has shown significant activity against protozoal infections like Trypanosoma and Plasmodium falciparum. This indicates potential applications in the development of new antiprotozoal drugs (Ismail et al., 2003).

Cellulose Synthase Inhibition in Plant Cells

Compounds like 2,6-Dichlorobenzonitrile, which are structurally related to 6-Ethynylnicotinonitrile, have been used to study the inhibition of cellulose synthase in plant cells. This research provides insights into plant cell wall biosynthesis and potential applications in agriculture and bioengineering (Debolt et al., 2007).

Safety And Hazards

The safety information for 6-Ethynylnicotinonitrile includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

Relevant Papers The search results did not provide any specific papers related to 6-Ethynylnicotinonitrile .

Propriétés

IUPAC Name |

6-ethynylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-2-8-4-3-7(5-9)6-10-8/h1,3-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVLYLFRULTXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethynylnicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)

![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)

![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)

![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)

![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)